molecular formula C9H16N4 B13303450 5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Katalognummer: B13303450
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: VEIYSMVWHCYORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cycloaddition reaction known as the “click” reaction. This reaction is highly efficient and selective, often carried out under mild conditions. The general synthetic route involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine using sodium azide. The alkyne precursor is typically prepared from the corresponding halide through a nucleophilic substitution reaction.

    Cycloaddition Reaction: The azide and alkyne precursors are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This reaction is usually carried out in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate in a solvent like water or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-benzyl-5-methyl-1H-1,2,3-triazole: Another triazole derivative with similar structural features.

    5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety.

    Triazole-pyrimidine hybrids: Compounds that combine triazole and pyrimidine rings, showing promising biological activities.

Uniqueness

5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to its combination of a piperidine ring and a triazole ring. This structural feature allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

5-methyl-2-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-3-4-8(10-5-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3

InChI-Schlüssel

VEIYSMVWHCYORW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(NC1)C2=CN=NN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.